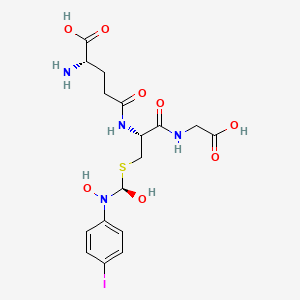![molecular formula C31H47N3O9 B10777417 5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
PNU177836 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PNU177836 may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
PNU177836 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of protein tyrosine phosphatases.
Biology: It is used to investigate the role of PTP1B in cellular signaling pathways.
Mechanism of Action
PNU177836 exerts its effects by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B negatively regulates insulin signaling by dephosphorylating key tyrosine residues within the regulatory domain of the insulin receptor. By inhibiting PTP1B, PNU177836 enhances insulin signaling, which can improve insulin sensitivity and potentially treat type II diabetes .
Comparison with Similar Compounds
PNU177836 is unique in its specific inhibition of PTP1B. Similar compounds include other phenoxyacetic acid derivatives and peptidomimetic inhibitors of PTP1B. These compounds share structural similarities but may differ in their potency, selectivity, and pharmacokinetic properties .
Some similar compounds include:
Phenoxyacetic acid derivatives: These compounds have similar structural features but may target different enzymes or receptors.
Peptidomimetic inhibitors: These compounds mimic the structure of peptides and inhibit PTP1B through similar mechanisms.
PNU177836 stands out due to its specific inhibition of PTP1B and its potential therapeutic applications in improving insulin sensitivity.
Properties
Molecular Formula |
C31H47N3O9 |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
2-(carboxymethoxy)-5-[(2S,3R)-3-hydroxy-2-[[(1S,2S)-1-hydroxy-2-[[(S)-hydroxy-[(2-methylpropan-2-yl)oxy]methyl]amino]-3-phenylpropyl]amino]-3-(pentylamino)propyl]benzoic acid |
InChI |
InChI=1S/C31H47N3O9/c1-5-6-10-15-32-27(37)23(18-21-13-14-25(42-19-26(35)36)22(16-21)29(39)40)33-28(38)24(17-20-11-8-7-9-12-20)34-30(41)43-31(2,3)4/h7-9,11-14,16,23-24,27-28,30,32-34,37-38,41H,5-6,10,15,17-19H2,1-4H3,(H,35,36)(H,39,40)/t23-,24-,27+,28-,30-/m0/s1 |
InChI Key |
WVFJFYADATXBBE-JIFQQKSFSA-N |
Isomeric SMILES |
CCCCCN[C@@H]([C@H](CC1=CC(=C(C=C1)OCC(=O)O)C(=O)O)N[C@H]([C@H](CC2=CC=CC=C2)N[C@@H](O)OC(C)(C)C)O)O |
Canonical SMILES |
CCCCCNC(C(CC1=CC(=C(C=C1)OCC(=O)O)C(=O)O)NC(C(CC2=CC=CC=C2)NC(O)OC(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


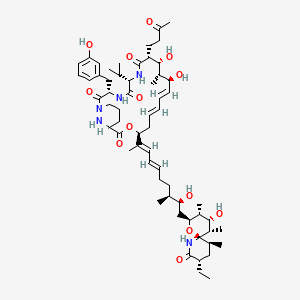
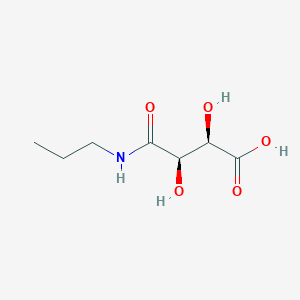
![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)
![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)
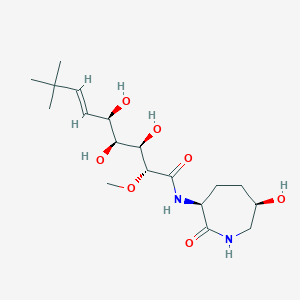

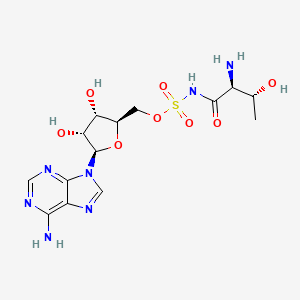
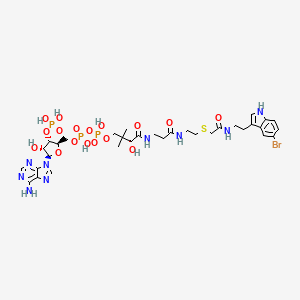
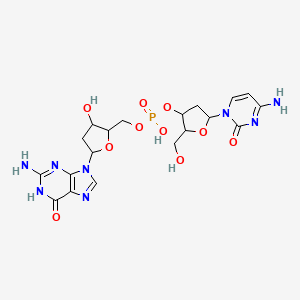
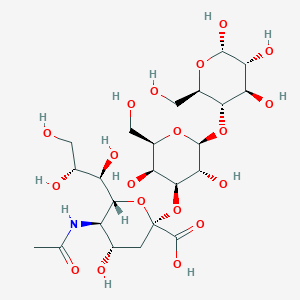
![1-Deoxy-6-O-phosphono-1-[(phosphonomethyl)amino]-L-threo-hexitol](/img/structure/B10777405.png)
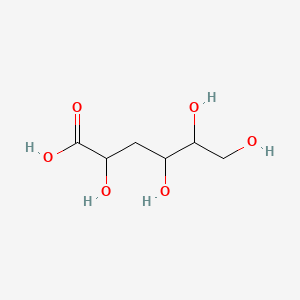
![2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)
